molecular formula C10H7BrN2 B169519 6-Bromo-2,3'-bipyridine CAS No. 106047-28-3

6-Bromo-2,3'-bipyridine

Cat. No.: B169519
CAS No.: 106047-28-3
M. Wt: 235.08 g/mol
InChI Key: LKCXTRCHSSUWJH-UHFFFAOYSA-N
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Description

6-Bromo-2,3’-bipyridine is an organic compound with the molecular formula C10H7BrN2 It is a derivative of bipyridine, where a bromine atom is substituted at the 6th position of one of the pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of 6-Bromo-2,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,3’-bipyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases like triphenylphosphine and potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted bipyridines
  • Coupled bipyridine derivatives
  • Oxidized or reduced forms of bipyridine

Scientific Research Applications

6-Bromo-2,3’-bipyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms stable complexes with various metal ions, which are useful in catalytic processes.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3’-bipyridine largely depends on its role as a ligand. It coordinates with metal ions to form complexes that can catalyze various chemical reactions. The molecular targets and pathways involved include:

    Metal Coordination: The nitrogen atoms in the bipyridine rings coordinate with metal centers, stabilizing the metal-ligand complex.

    Catalytic Activity: The metal-ligand complexes facilitate electron transfer and activation of substrates, enhancing the rate of chemical reactions.

Comparison with Similar Compounds

  • 2,2’-Bipyridine
  • 4,4’-Bipyridine
  • 6,6’-Dibromo-2,2’-bipyridine
  • 2-Bromo-6-methylpyridine

Uniqueness: 6-Bromo-2,3’-bipyridine is unique due to the specific position of the bromine atom, which influences its reactivity and coordination properties. Compared to other bipyridine derivatives, it offers distinct advantages in forming stable metal complexes and participating in selective chemical reactions.

Properties

IUPAC Name

2-bromo-6-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCXTRCHSSUWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543424
Record name 6-Bromo-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106047-28-3
Record name 6-Bromo-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, 6.32 g of 3-bromopyridine was dissolved in 400 ml of dehydrated toluene. The solution was cooled at −78° C. and 17 ml of 2.6M normal-butyllithium was dropped. After 0.5 hours, 12.6 g of zinc chloride tetramethylethylenediamine, and 200 ml of dehydrated THF were added. The solution was heated to room temperature, 10.63 g of 2,6-dibromopyridine and 0.6 g of Pd(PPh3)4 were added, and the solution was stirred for 24 hours. The reaction liquid was washed by an ammonium chloride aqueous solution, and the organic layer was concentrated in an evaporator. The concentrates were purified by column chromatography, and thus 4.2 g of 6-bromo-2,3′-bipyridine was obtained.
Quantity
6.32 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
10.63 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
catalyst
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
12.6 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-Tributylstannylpyridine (3.3 g, 9.0 mmol) was added to a degassed solution of 2,6-dibromopyridine (2.0 g, 8.3 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.48 g, 5 mol %) in dry tetrahydrofuran (30 ml), stirred under an atmosphere of nitrogen and heated to reflux for 48 h. After cooling to ambient temperature, solvent was removed in vacuo, the residue dissolved in dichloromethane and purified by chromatography on silica gel eluting with dichloromethane on a gradient of methanol (0-4%). Trituration with isohexane gave 6-bromo-2,3′-bipyridine (0.4 g) as a solid: δH (400 MHz, CDCl3) 7.42 (1H, dd, J 8 and 8), 7.49 (1H, d, J 7), 7.65 (1H, dd, J 7 and 7), 7.73 (1H, d, J 7), 8.35 (1H, m), 8.68 (1H, m), 9.16 (1H, s); m/z (ES+) 235/236 (M++H).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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